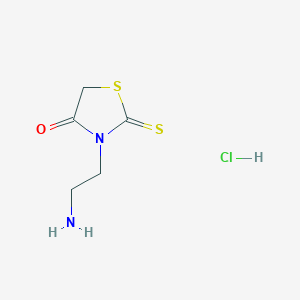

3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride (AETSH) is an organic compound that has been studied for its potential applications in scientific research. AETSH is a cyclic compound containing both sulfanylidene and thiazolidin-4-one rings, and the hydrochloride salt of the compound is typically used in laboratory experiments. This compound has a variety of biochemical and physiological effects, and is used in a range of laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Antimicrobial Applications : A study by Abdel‐Hafez (2003) detailed the synthesis of 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, demonstrating their antimicrobial activity. This research provides insight into the potential use of similar compounds in antimicrobial applications (Abdel‐Hafez, 2003).

Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones

- Medicinal Chemistry : The compound is a part of the 1,3-thiazolidin-4-one group, known for its significance in medicinal chemistry. Cunico et al. (2008) reviewed the chemistry and biological activities of 1,3-thiazolidin-4-ones, highlighting their utility as synthons for various biological compounds and their diverse reactions offering enormous scope in medicinal chemistry (Cunico, Gomes, & Vellasco, 2008).

Efficient Synthesis Techniques

- Synthesis Techniques : Chate et al. (2016) developed an efficient three-component reaction for the synthesis of thiazolidinones, demonstrating the chemoselectivity and utility of such reactions in producing thiazolidinone derivatives (Chate, Tathe, Nagtilak, Sangle, & Gill, 2016).

Heterocyclic Synthesis

- Heterocyclic Compound Synthesis : Behbehani and Ibrahim (2012) used 4-thiazolidinones as key intermediates for synthesizing various heterocyclic compounds, indicating the role of 3-(2-Aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one hydrochloride in the synthesis of complex heterocyclic structures (Behbehani & Ibrahim, 2012).

Antidepressant and Anxiolytic Activity

- CNS Activity : Clerici et al. (2001) evaluated the antidepressant and anxiolytic properties of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, a related compound, highlighting their potential in central nervous system applications (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001).

Structural Characterization

- Crystallography : Castro et al. (2013) provided insights into the structure of related compounds through crystallography, essential for understanding their potential applications (Castro, Macedo, Brito, de Fátima, & Sabino, 2013).

Propriétés

IUPAC Name |

3-(2-aminoethyl)-2-sulfanylidene-1,3-thiazolidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS2.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNMRZNJKJFAFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)

![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)

![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)

![2,3,4-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2876506.png)